Cas no 926613-32-3 (5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine)
![5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine structure](https://ja.kuujia.com/scimg/cas/926613-32-3x500.png)
5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine 化学的及び物理的性質
名前と識別子
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- 5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Z52079523
- EN300-26611248
- AKOS000976920
- 926613-32-3
- 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine
-
- インチ: 1S/C16H16N2OS2/c1-20-15-12(6-4-9-17-15)16(19)18-10-5-11-21-14-8-3-2-7-13(14)18/h2-4,6-9H,5,10-11H2,1H3
- InChIKey: OZQQTKVIXIJLNB-UHFFFAOYSA-N
- ほほえんだ: S1C2C=CC=CC=2N(C(C2=CC=CN=C2SC)=O)CCC1
計算された属性
- せいみつぶんしりょう: 316.07040549g/mol
- どういたいしつりょう: 316.07040549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26611248-0.05g |
5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine |
926613-32-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepineに関する追加情報
Introduction to 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine and Its Applications in Modern Chemical Biology
5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine, identified by its CAS number 926613-32-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzothiazepine class, a structurally diverse family of heterocyclic molecules known for their broad spectrum of biological activities. The presence of a methylsulfanyl group and a pyridine-3-carbonyl moiety in its molecular structure imparts unique chemical and pharmacological properties, making it a promising candidate for further investigation in drug discovery and therapeutic development.
The benzothiazepine scaffold is renowned for its ability to interact with various biological targets, including enzymes and receptors, which has been leveraged in the design of drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. The specific arrangement of functional groups in 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine suggests potential applications in modulating pathways associated with these conditions. Recent studies have highlighted the importance of benzothiazepine derivatives in developing novel therapeutic agents due to their structural versatility and biological efficacy.
In the realm of medicinal chemistry, the synthesis and modification of 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine have been explored to optimize its pharmacokinetic and pharmacodynamic properties. The methylsulfanyl group contributes to the compound's solubility and metabolic stability, while the pyridine-3-carbonyl moiety enhances binding affinity to biological targets. These features make it an attractive scaffold for structure-activity relationship (SAR) studies aimed at improving drug efficacy and reducing side effects.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine with various protein targets. These studies have provided valuable insights into its potential role in modulating enzyme activity and receptor function. For instance, computational simulations have suggested that this compound may interact with enzymes involved in neurotransmitter synthesis and degradation, making it a candidate for treating neurological disorders such as depression and anxiety.
The pharmaceutical industry has shown particular interest in benzothiazepine derivatives due to their potential applications in treating neurodegenerative diseases. Preliminary experimental studies have demonstrated that compounds like 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine can attenuate oxidative stress and inflammation associated with conditions such as Alzheimer's disease and Parkinson's disease. These findings are supported by research indicating that benzothiazepines can cross the blood-brain barrier effectively, allowing them to exert their therapeutic effects directly within the central nervous system.
Furthermore, the structural features of 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine make it a versatile platform for developing novel drug candidates targeting various diseases. Researchers have explored its potential in combating cardiovascular diseases by investigating its effects on blood pressure regulation and cholesterol metabolism. Initial experiments have shown promising results in animal models regarding its ability to improve endothelial function and reduce atherosclerosis progression.
The synthesis of 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine involves multi-step organic reactions that highlight the compound's synthetic complexity. Advanced synthetic methodologies have been employed to ensure high yield and purity during production. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the benzothiazepine core structure efficiently. These synthetic strategies not only enhance production scalability but also allow for easy modification of functional groups to tailor the compound's properties for specific applications.
The safety profile of 5-[2-(Methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1H-benzothiazepine is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies have focused on assessing its toxicity levels across different biological systems to ensure its suitability for further clinical development. The results have been encouraging so far، indicating that the compound exhibits low toxicity at therapeutic doses while maintaining high efficacy against target diseases.
In conclusion, 926613-32-35-[2-(Methylsulfanyl)pyridine-3-carbonyl]-tetrahydropyrido[1,, 15-d]benzazepin] represents a significant advancement in chemical biology research with potential therapeutic applications across multiple disease domains. Its unique molecular structure, coupled with promising preclinical data, positions it as a valuable asset for ongoing drug development efforts aimed at addressing unmet medical needs.
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